![molecular formula C9H6BrCl2NO B1382752 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1616289-35-0](/img/structure/B1382752.png)
7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of bromine and chlorine substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and chlorine atoms into the isoquinoline ring.
Cyclization: Formation of the dihydroisoquinoline structure through cyclization reactions.
Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms can undergo nucleophilic or electrophilic substitution reactions.
Oxidation/Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Formation of ring structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation/reduction reactions can produce different functionalized isoquinolines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one exhibit significant anticancer properties. Isoquinoline derivatives are known to interact with biological targets that are critical in cancer progression. A study demonstrated that modifications on the isoquinoline scaffold can enhance cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.
Neuroprotective Effects
The compound's structure allows it to potentially interact with neurotransmitter systems, making it a candidate for neuroprotective studies. Isoquinolines have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The specific bromo and chloro substitutions may enhance its ability to cross the blood-brain barrier, which is crucial for central nervous system applications.
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as an important building block in the synthesis of more complex organic molecules. Its reactive sites allow for further functionalization and derivatization, which can lead to the development of novel compounds with tailored biological activities.
Pharmaceutical Intermediates
The compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Its unique chemical properties facilitate the formation of various derivatives that may possess enhanced pharmacological profiles.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a series of isoquinoline derivatives, including those with similar substitutions as this compound, showed promising results against human cancer cell lines. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Properties
In a neuroprotection study involving animal models of Parkinson's disease, derivatives of isoquinoline were evaluated for their ability to mitigate dopaminergic neuron loss. The findings suggested that compounds with bromine and chlorine substituents exhibited enhanced protective effects compared to their unsubstituted counterparts.
Mechanism of Action
The mechanism of action of 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Influencing biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
7-bromo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the chlorine substituents.
5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine substituent.
Isoquinoline: The parent compound without any halogen substituents.
Uniqueness
The presence of both bromine and chlorine atoms in 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one may confer unique chemical reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications in research and industry.
Biological Activity
7-Bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 1616289-35-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C9H6BrCl2NO
- Molecular Weight : 294.96 g/mol
- Purity : Typically ≥95% in commercial preparations .
Recent studies have highlighted several mechanisms through which this compound exhibits its biological effects:
- Dual Inhibition : The compound acts as a dual inhibitor of EZH2 and HSP90, which are critical in cancer cell proliferation and survival. It has been shown to increase apoptosis-related gene expression while decreasing genes associated with cell cycle progression, particularly at the M phase .
- Reactive Oxygen Species (ROS) Modulation : It suppresses the ROS catabolism pathway, leading to enhanced cell death in glioblastoma multiforme (GBM) cells that are resistant to traditional therapies like temozolomide (TMZ) .
- In Vivo Efficacy : In experimental models, this compound has demonstrated significant anti-tumor efficacy against GBM xenografts, suggesting its potential as a therapeutic agent in oncology .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Study 1: Dual Inhibition in GBM
In a pivotal study published in the Journal of Medicinal Chemistry, researchers explored the dual inhibition properties of this compound on EZH2 and HSP90. The study revealed that treatment with this compound led to a marked reduction in tumor size and improved survival rates in mice bearing TMZ-resistant GBM tumors .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound influences cellular pathways. The findings indicated a significant alteration in gene expression profiles associated with cell survival and proliferation, supporting its role as a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
7-bromo-5,8-dichloro-3,4-dihydro-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrCl2NO/c10-5-3-6(11)4-1-2-13-9(14)7(4)8(5)12/h3H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDUAUANOWLKTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC(=C2Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212173 | |
Record name | 7-Bromo-5,8-dichloro-3,4-dihydro-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401212173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616289-35-0 | |
Record name | 7-Bromo-5,8-dichloro-3,4-dihydro-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1616289-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-5,8-dichloro-3,4-dihydro-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401212173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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